molecular formula C37H26N6O4S2 B5143709 N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide

N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B5143709
M. Wt: 682.8 g/mol
InChI Key: AKFMXOLGSBAJIU-UHFFFAOYSA-N
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Description

N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a benzimidazole moiety, and multiple amide linkages. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis

Industrial Production Methods

Industrial production of such complex molecules typically involves multi-step synthesis in a controlled environment. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide is unique due to its combination of a benzimidazole core and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler thiophene derivatives .

Properties

IUPAC Name

N-[4-[[4-[6-[[4-(thiophene-2-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N6O4S2/c44-34(23-7-13-26(14-8-23)39-36(46)31-3-1-19-48-31)38-25-11-5-22(6-12-25)33-42-29-18-17-28(21-30(29)43-33)41-35(45)24-9-15-27(16-10-24)40-37(47)32-4-2-20-49-32/h1-21H,(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFMXOLGSBAJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CS7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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